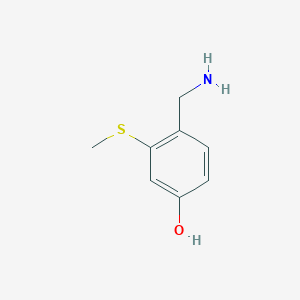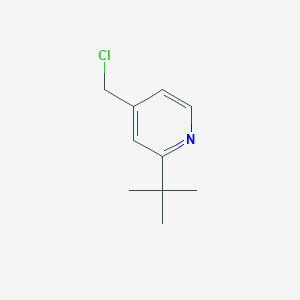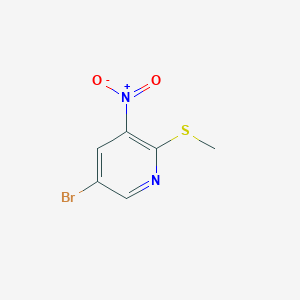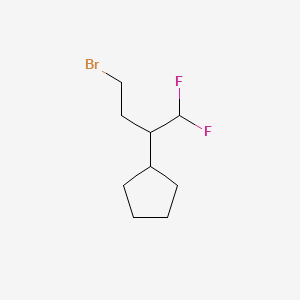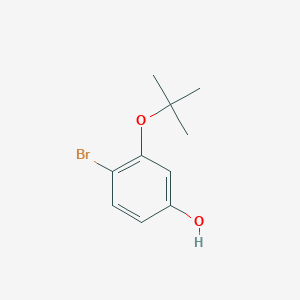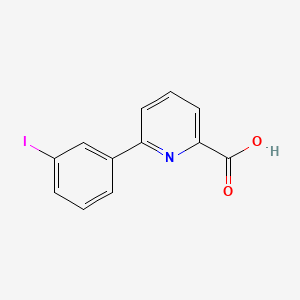
6-(3-Iodophenyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Iodophenyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodophenyl group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
6-(3-Iodophenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
6-(3-Iodophenyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(3-Iodophenyl)pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
Picolinic acid: 2-Pyridinecarboxylic acid, known for its role in metal chelation.
Nicotinic acid:
Isonicotinic acid: 4-Pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
6-(3-Iodophenyl)pyridine-2-carboxylic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C12H8INO2 |
|---|---|
分子量 |
325.10 g/mol |
IUPAC 名称 |
6-(3-iodophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8INO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) |
InChI 键 |
GWIITIPZFCCSPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)



